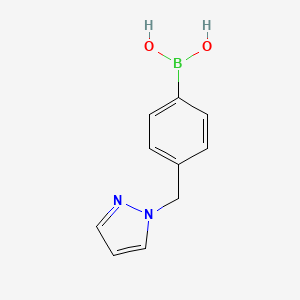

(4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

The prominence of arylboronic acids in organic synthesis stems largely from their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has become a fundamental method for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comchemimpex.com

Beyond the celebrated Suzuki-Miyaura reaction, the utility of arylboronic acids extends to a variety of other important transformations. These include the Chan-Lam coupling for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, and rhodium-catalyzed conjugate additions. The ability to participate in such a diverse array of bond-forming reactions underscores their status as highly versatile synthetic intermediates. The functional group tolerance of these reactions further enhances their appeal, allowing for the efficient assembly of complex molecular architectures.

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Arylboronic acid + Organohalide/Triflate | Palladium complexes |

| Chan-Lam Coupling | Carbon-Nitrogen (C-N) / Carbon-Oxygen (C-O) | Arylboronic acid + Amine/Alcohol | Copper complexes |

| Liebeskind-Srogl Coupling | Carbon-Carbon (C-C) | Arylboronic acid + Thioester | Palladium/Copper complexes |

| Heck-Mizoroki Reaction (Boron Variant) | Carbon-Carbon (C-C) | Arylboronic acid + Alkene | Palladium complexes |

Overview of Heteroaryl-Substituted Phenylboronic Acids with a Focus on (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic Acid

Heteroaryl-substituted phenylboronic acids are a significant subclass of arylboronic acids where a heterocyclic moiety is incorporated into the structure. This feature is of particular interest in medicinal chemistry, as nitrogen-containing heterocycles like pyrazole (B372694) are common pharmacophores found in numerous biologically active compounds. mdpi.com The pyrazole ring, for instance, is a core component of several kinase inhibitors and other therapeutic agents. mdpi.com The presence of the boronic acid group provides a synthetic handle to incorporate these valuable fragments into larger molecules.

The specific compound, (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, features a pyrazole ring connected to a phenylboronic acid moiety through a methylene (B1212753) (-CH₂-) linker. This structural arrangement distinguishes it from analogs where the pyrazole is directly bonded to the phenyl ring, such as [4-(1H-Pyrazol-1-yl)phenyl]boronic acid. chemimpex.com The methylene spacer provides greater conformational flexibility, which can be advantageous in drug design for optimizing interactions with biological targets.

While extensive research dedicated solely to (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid is not widely available in peer-reviewed literature, its synthetic utility can be inferred from established chemical principles and studies on closely related compounds. Its preparation would likely involve the reaction of a suitable precursor, such as methyl 4-(bromomethyl)benzoate, with pyrazole to form the benzylpyrazole structure, followed by conversion of the methyl ester to the boronic acid via standard methods. rsc.org

This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions, serving as a building block to introduce the benzylpyrazole motif into more complex structures. chemimpex.com This is particularly relevant in the synthesis of kinase inhibitors, where pyrazole-containing fragments often function as hinge-binding moieties in the ATP-binding pocket of the enzyme. mdpi.comnih.gov The versatility of pyrazole-substituted boronic acids is demonstrated by their use in synthesizing a wide range of biologically active molecules. chemimpex.comchemimpex.com

| Compound Name | Structure | Key Feature |

|---|---|---|

| (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid | Pyrazole connected via a methylene bridge to the 4-position of phenylboronic acid. | Methylene spacer provides flexibility. |

| [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | Pyrazole directly connected to the 4-position of the phenyl ring. | Direct, rigid connection. chemimpex.com |

| [4-Methyl-2-(1H-Pyrazol-1-yl)phenyl]boronic acid | Pyrazole at the 2-position and a methyl group at the 4-position. | Ortho-substitution pattern. chemimpex.com |

| 1-Methyl-1H-pyrazole-4-boronic acid | Boronic acid group directly on the pyrazole ring. | Direct functionalization of the heterocycle. researchgate.net |

Historical Context and Evolution of Boronic Acid Chemistry in Academia

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis of ethylboronic acid. For many decades, these compounds remained largely a chemical curiosity. Their journey from academic obscurity to a central role in synthetic chemistry began in the latter half of the 20th century.

A pivotal moment in the evolution of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and his colleagues in 1979. This breakthrough demonstrated the remarkable utility of organoboron compounds as stable, non-toxic, and highly effective coupling partners in palladium-catalyzed reactions. The discovery, for which Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, revolutionized the synthesis of biaryls and other conjugated systems. organic-chemistry.org

Since this seminal discovery, academic research has vastly expanded the scope and applications of boronic acid chemistry. Innovations in catalyst design, including the development of highly active phosphine (B1218219) ligands, have enabled the coupling of increasingly complex and sterically hindered substrates under milder conditions. organic-chemistry.org Furthermore, the applications of boronic acids have diversified well beyond C-C bond formation, now encompassing a wide range of transformations and finding use in fields as varied as materials science, chemical biology, and medicinal chemistry.

Propriétés

IUPAC Name |

[4-(pyrazol-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c14-11(15)10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7,14-15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYRZIBHPJLCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2C=CC=N2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 1h Pyrazol 1 Yl Methyl Phenyl Boronic Acid

Direct C-H Borylation Strategies

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. This approach avoids the need for pre-functionalized starting materials, such as halides or organometallic reagents.

Transition Metal-Catalyzed C-H Activation and Boronation (e.g., Iridium- or Palladium-Catalyzed)

Iridium- and palladium-based catalysts are at the forefront of C-H activation and borylation. Iridium complexes, in particular, have demonstrated high efficacy in the borylation of aromatic C-H bonds. The generally accepted mechanism involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond. For a substrate like 1-benzyl-1H-pyrazole, the borylation would target the C-H bonds of the phenyl ring.

While direct C-H borylation of the phenyl ring in a 1-benzylpyrazole system is plausible, the regioselectivity is a critical consideration. Palladium catalysis has also been employed for C-H functionalization of pyrazoles, often requiring a directing group to achieve high regioselectivity.

Regioselectivity and Substrate Scope in C-H Borylation Approaches

The regioselectivity of iridium-catalyzed C-H borylation is typically governed by steric factors, favoring borylation at the least hindered positions. In the case of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid's precursor, 1-benzyl-1H-pyrazole, the primary sites for borylation on the phenyl ring are the ortho, meta, and para positions. Steric hindrance from the pyrazolylmethyl substituent would likely disfavor ortho-borylation, leading to a mixture of meta and para products. Achieving high para-selectivity might require specific ligand tuning or the use of a directing group.

The substrate scope for iridium-catalyzed borylation is broad, tolerating a variety of functional groups. However, the presence of the pyrazole (B372694) nitrogen could potentially influence the catalytic activity through coordination to the metal center.

| Catalyst System | Borylating Agent | Typical Conditions | Regioselectivity |

| [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Cyclohexane, 80 °C | Sterically driven (meta/para favored) |

| Pd(OAc)₂ / Ligand | B₂pin₂ | Varies | Often requires directing group |

Metalation-Boronation Sequences

Metalation-boronation sequences offer a more classical and often highly regioselective route to arylboronic acids. These methods involve the generation of an organometallic intermediate from an aryl halide or through deprotonation, which is then quenched with a boron electrophile.

Directed ortho-Metalation (DoM) and Subsequent Electrophilic Borylation

Directed ortho-metalation (DoM) relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG coordinates to an organolithium base (like n-butyllithium), directing deprotonation to the adjacent ortho position. While the pyrazolylmethyl group is not a classical powerful DMG for the phenyl ring, the nitrogen atoms of the pyrazole could potentially direct lithiation to the ortho position of the phenyl ring under specific conditions. However, a more predictable approach would involve introducing a potent DMG onto the phenyl ring of the starting material.

Lithium-Halogen Exchange Reactions Followed by Quenching with Borate (B1201080) Esters

One of the most reliable methods for the regioselective synthesis of arylboronic acids is the lithium-halogen exchange reaction. This process involves treating an aryl halide with an organolithium reagent (typically n-butyllithium or t-butyllithium) at low temperatures to generate an aryllithium species. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid.

For the synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, a suitable precursor would be 1-((4-bromophenyl)methyl)-1H-pyrazole. The bromine atom at the 4-position ensures that the boronic acid group is introduced exclusively at the desired para position. A closely related synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester has been reported, demonstrating the viability of this approach for pyrazole-containing structures. a2bchem.com

| Step | Reagents | Typical Conditions | Outcome |

| 1. Lithium-Halogen Exchange | 1-((4-bromophenyl)methyl)-1H-pyrazole, n-BuLi | THF, -78 °C | Formation of 4-lithio intermediate |

| 2. Borylation | Triisopropyl borate | THF, -78 °C to RT | Formation of boronate ester |

| 3. Hydrolysis | Acidic aqueous workup (e.g., HCl) | Room Temperature | (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid |

Grignard Reagent Mediated Borylation

Similar to the lithium-halogen exchange, Grignard reagents can be used to prepare arylboronic acids. The Grignard reagent is formed by reacting an aryl halide (e.g., 1-((4-bromophenyl)methyl)-1H-pyrazole) with magnesium metal. This organomagnesium compound is then reacted with a borate ester. This method is often preferred in industrial settings due to the easier handling of Grignard reagents compared to organolithiums. The reaction generally proceeds under milder conditions than lithium-halogen exchange.

Cross-Coupling Based Syntheses for Carbon-Boron Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, the formation of the carbon-boron bond is a critical step.

The Miyaura borylation is a widely utilized palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters, which can then be hydrolyzed to the corresponding boronic acids. organic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org

For the synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, a suitable starting material would be 1-(4-(halomethyl)phenyl)-1H-pyrazole, where the halide is typically bromine or iodine. The general reaction scheme is as follows:

Figure 1. General scheme for the Miyaura borylation reaction to synthesize the pinacol ester of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid.

The catalytic cycle of the Miyaura borylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst and the base are crucial for the reaction's efficiency. Common catalysts include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. Potassium acetate (B1210297) (KOAc) is a frequently used base. organic-chemistry.org

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-(4-(bromomethyl)phenyl)-1H-pyrazole | Electrophile |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Palladium Catalyst | Pd(dppf)Cl₂ | Catalyst for C-B bond formation |

| Base | Potassium acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, or DMSO | Reaction medium |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including boronic acids.

Traditional Miyaura borylation reactions often employ organic solvents like dioxane or toluene, which have environmental and safety concerns. To address this, researchers have explored conducting these reactions in more benign media. The use of water as a solvent is a particularly attractive green alternative. gsconlinepress.compharmacophorejournal.com Palladium-catalyzed borylations have been successfully performed in aqueous media, often with the aid of surfactants to facilitate the reaction between the organic substrate and the water-soluble reagents. gsconlinepress.com

Solvent-free approaches, where the reaction is carried out in the absence of a solvent, represent another significant advancement in green chemistry. These reactions are often facilitated by techniques such as microwave irradiation or mechanochemistry. pharmacophorejournal.comresearchgate.net For the synthesis of pyrazole derivatives, microwave-assisted solvent-free methods have been shown to be highly efficient, significantly reducing reaction times and energy consumption. pharmacophorejournal.com

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This technique can often be performed in the absence of solvents, leading to a significant reduction in waste. researchgate.net The Suzuki-Miyaura coupling, a reaction closely related to the Miyaura borylation, has been successfully carried out under mechanochemical conditions. researchgate.net A plausible mechanochemical synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid would involve the ball-milling of the aryl halide, the diboron reagent, the palladium catalyst, and a solid base. This solvent-free approach offers advantages in terms of reduced environmental impact and simplified work-up procedures.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the context of the Miyaura borylation, the choice of the diboron reagent can significantly impact the atom economy. While bis(pinacolato)diboron (B₂pin₂) is commonly used, it has a relatively low atom economy as only one of the two boron atoms is incorporated into the product, with the other forming a boronate byproduct. nih.gov

A greener alternative is the use of tetrahydroxydiboron (B82485) (B₂(OH)₄), also known as bis-boronic acid (BBA). nih.gov BBA is more atom-economical as both boron atoms can potentially be utilized. Furthermore, the use of BBA directly yields the boronic acid, eliminating the need for a subsequent hydrolysis step and reducing the generation of pinacol as a byproduct. nih.gov

| Diboron Reagent | Molecular Weight (g/mol) | Boron Atoms Utilized per Molecule | Byproducts | Atom Economy Advantage |

|---|---|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1 | Pinacolborane byproduct | Lower |

| Tetrahydroxydiboron (B₂(OH)₄) | 89.64 | 2 (potentially) | Water | Higher |

Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and ease of scalability. organic-chemistry.orgmdpi.com

The synthesis of both arylboronic acids and pyrazole derivatives has been successfully demonstrated using flow chemistry. organic-chemistry.orgmdpi.com For the scalable synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, a continuous flow setup could be designed where solutions of the aryl halide, diboron reagent, and catalyst are pumped through a heated reactor coil. This approach allows for rapid optimization of reaction conditions and can lead to higher yields and purities compared to batch methods. Furthermore, the integration of in-line purification techniques can enable a fully automated and continuous production process. The use of flow chemistry is particularly beneficial for reactions that are exothermic or involve hazardous reagents, as the small reactor volume enhances safety. organic-chemistry.org

Continuous Flow Lithiation-Borylation Processes

Continuous flow chemistry has emerged as a powerful tool for the synthesis of boronic acids, addressing many of the limitations associated with conventional batch methods. organic-chemistry.orgnih.gov This approach involves the use of a continuous flow reactor system where reagents are pumped through a network of tubes and mixed at specific points, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org The synthesis of aryl boronic acids via a bromine-lithium exchange followed by borylation is particularly well-suited for flow chemistry. nih.gov

The application of this methodology to the synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid would typically start from a brominated precursor, 1-((4-bromobenzyl)-1H-pyrazole). In a continuous flow setup, a stream of the aryl bromide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), would be mixed with a stream of an organolithium reagent, commonly n-butyllithium (n-BuLi), at a low temperature to initiate the lithium-halogen exchange. The resulting aryllithium intermediate is highly reactive and can be unstable, but the short residence times in a flow reactor minimize decomposition. researchgate.net

Immediately following its formation, the aryllithium intermediate is quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, to form the boronate ester. This rapid quenching is crucial for achieving high yields and preventing side reactions. nih.gov The entire process, from the initial lithiation to the formation of the boronate ester, can be accomplished in a matter of seconds. organic-chemistry.orgnih.gov Subsequent acidic workup hydrolyzes the boronate ester to yield the desired (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid.

The key advantages of this continuous flow process include enhanced safety due to the small reaction volumes at any given time, improved heat transfer and mixing, and the ability to rapidly scale up production by simply extending the operation time. organic-chemistry.orgresearchgate.net Research has demonstrated that this technique can achieve remarkable throughput, with the potential to produce significant quantities of boronic acids per hour. organic-chemistry.orgacs.orgmagritek.com

Table 1: Representative Parameters for Continuous Flow Synthesis of an Aryl Boronic Acid

| Parameter | Value |

| Starting Material | 1-((4-bromobenzyl)-1H-pyrazole) |

| Lithiation Reagent | n-Butyllithium (n-BuLi) |

| Borylation Reagent | Triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) |

| Residence Time | < 1 second |

| Temperature | -20°C to 0°C |

| Throughput | Up to 60 g/h |

Automated Synthesis Platforms for Boronic Acid Production

The principles of automation have been increasingly applied to chemical synthesis, leading to the development of sophisticated platforms capable of producing a wide array of molecules with minimal human intervention. merckmillipore.com These automated systems can perform multi-step reaction sequences, including purification, making them highly valuable for the synthesis of building blocks like boronic acids. illinois.edugoogle.comillinois.edu

For the production of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, an automated platform would be programmed to execute the entire synthetic sequence. This would involve the precise dispensing of the starting material, 1-((4-bromobenzyl)-1H-pyrazole), and reagents into a reaction vessel. The platform would control the reaction conditions, such as temperature and stirring, for the lithiation and subsequent borylation steps.

A significant advantage of automated synthesis is the ability to integrate purification into the workflow. illinois.edugoogle.com After the reaction is complete, the crude product can be automatically subjected to purification techniques like chromatography. In the context of boronic acid synthesis, protecting groups such as N-methyliminodiacetic acid (MIDA) are often employed. google.comacs.org These MIDA boronates are stable and can be easily purified, often by simple precipitation and filtration, which is amenable to automation. illinois.edugoogle.com The protecting group can then be removed in a subsequent automated step to yield the free boronic acid.

Automated synthesis platforms not only increase throughput and reproducibility but also enable the rapid generation of libraries of related compounds for applications in drug discovery and materials science. acs.org The iterative nature of these platforms, where building blocks can be sequentially coupled, makes them particularly powerful for diversity-oriented synthesis. acs.org

Table 2: Conceptual Automated Synthesis Workflow for (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid MIDA ester

| Step | Action | Reagents/Conditions |

| 1. Dispensing | Automated addition of starting material and reagents. | 1-((4-bromobenzyl)-1H-pyrazole), n-BuLi, Isopropoxy-MIDA-borane |

| 2. Reaction | Lithiation followed by borylation under controlled conditions. | Low temperature, inert atmosphere |

| 3. Quenching | Automated addition of a quenching agent. | Saturated aqueous ammonium (B1175870) chloride |

| 4. Purification | Automated precipitation and filtration of the MIDA boronate. | Addition of a suitable anti-solvent |

| 5. Deprotection | Removal of the MIDA protecting group. | Mild acidic or basic conditions |

| 6. Final Product | Isolation of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid. | Evaporation of solvent |

Applications of 4 1h Pyrazol 1 Yl Methyl Phenyl Boronic Acid in Complex Molecule Synthesis

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.gov (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid serves as a versatile coupling partner in these reactions, enabling the introduction of the pyrazolylmethylphenyl moiety into a variety of organic scaffolds. chemimpex.com

Scope and Limitations with Diverse Aryl and Heteroaryl Halide Partners

The utility of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid in Suzuki-Miyaura reactions extends to a range of aryl and heteroaryl halides. However, the success and efficiency of these couplings can be influenced by the nature of the halide partner and the reaction conditions.

The pyrazole (B372694) moiety within the boronic acid can present both opportunities and challenges. The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, which may influence its reactivity. nih.gov In some cases, nitrogen-containing heterocycles can act as inhibitors for the palladium catalyst, requiring careful optimization of the reaction conditions. nih.gov

Furthermore, a common limitation in Suzuki-Miyaura couplings involving boronic acids is the potential for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. This can be particularly prevalent at elevated temperatures. nih.gov The stability of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid under various reaction conditions is a critical factor in achieving high yields of the desired cross-coupled products.

Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity

The choice of ligand and palladium precursor is crucial for optimizing the Suzuki-Miyaura coupling of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid. The ligand plays a key role in stabilizing the palladium catalyst, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst decomposition. rsc.org

For cross-coupling reactions involving heteroaryl compounds, bulky electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have proven to be particularly effective. nih.govorganic-chemistry.org These ligands can promote the coupling of challenging substrates and often allow for lower catalyst loadings and milder reaction conditions. The pyrazole moiety itself can be incorporated into ligand design, creating ligands that can fine-tune the steric and electronic properties of the palladium center. rsc.org

Optimization studies for similar Suzuki-Miyaura reactions typically involve screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., dioxane/water, toluene/water, DMF). researchgate.netmdpi.com The optimal conditions are highly substrate-dependent. For instance, in the coupling of other pyrazole-containing halides, XPhos-derived precatalysts have been shown to provide higher yields. nih.gov

Interactive Data Table: General Parameters for Optimizing Suzuki-Miyaura Coupling

| Parameter | Options | Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Preformed Catalysts (e.g., XPhos Pd G2) | Preformed catalysts can offer higher activity and stability. |

| Ligand | Buchwald ligands (SPhos, XPhos), Josiphos ligands, NHC ligands | Bulky, electron-rich ligands are often preferred for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base can significantly affect the reaction rate and yield. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile (B52724)/H₂O | The solvent system influences the solubility of reactants and the reaction temperature. |

Stereochemical Control in Asymmetric Suzuki-Miyaura Couplings

Asymmetric Suzuki-Miyaura coupling reactions are a powerful tool for the synthesis of chiral biaryl compounds, which are prevalent in many pharmaceuticals and natural products. nih.gov Achieving high enantioselectivity in these reactions typically requires the use of chiral ligands that can effectively control the spatial arrangement of the coupling partners during the key bond-forming step.

While the principles of asymmetric catalysis are well-established for the Suzuki-Miyaura reaction, specific studies detailing the use of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid in asymmetric transformations to control stereochemistry are not extensively reported in the literature. The development of such a process would likely involve the screening of a library of chiral ligands in combination with a suitable palladium precursor to identify a catalytic system capable of inducing high enantioselectivity. Rhodium-catalyzed asymmetric couplings have also been explored for related transformations with other boronic acids, which could provide a basis for future research in this area. nih.gov

Rhodium-Catalyzed C-C Bond Forming Reactions

Rhodium catalysts offer a complementary approach to palladium for carbon-carbon bond formation and are particularly known for their utility in conjugate additions and hydroarylation reactions. nih.govrsc.org

Conjugate Additions to α,β-Unsaturated Carbonyls and Related Systems

Rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a valuable method for the synthesis of β-arylated ketones, esters, and amides. thieme-connect.comorganic-chemistry.org This reaction allows for the stereoselective formation of a new carbon-carbon bond at the β-position of the carbonyl compound.

The catalytic cycle is generally believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by the insertion of the α,β-unsaturated system into the rhodium-aryl bond. wiley-vch.de Subsequent protonolysis or hydrolysis then releases the product and regenerates the active catalyst. The use of chiral ligands can render this process enantioselective. rug.nl

While the rhodium-catalyzed conjugate addition of various arylboronic acids is well-documented, specific examples employing (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid are not prominently featured in the scientific literature. The presence of the pyrazole moiety could potentially influence the reaction by coordinating to the rhodium center, which might necessitate specific ligand and reaction condition optimization to achieve high efficiency and selectivity.

Hydroarylation Reactions Utilizing (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic Acid

Rhodium-catalyzed hydroarylation of alkenes and alkynes with arylboronic acids provides a direct method for the addition of an aryl group and a hydrogen atom across a carbon-carbon multiple bond. acs.org This atom-economical reaction is a powerful tool for the synthesis of functionalized aromatic compounds.

The mechanism of rhodium-catalyzed hydroarylation can be complex and may involve oxidative addition, migratory insertion, and reductive elimination steps. The regioselectivity of the addition is a key aspect and can often be controlled by the choice of catalyst, ligand, and substrate. acs.org

As with conjugate additions, the application of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid in rhodium-catalyzed hydroarylation reactions is an area that warrants further investigation. The electronic and steric properties of this specific boronic acid would likely play a significant role in the outcome of such reactions.

Petasis Borono-Mannich Multicomponent Reactions

The Petasis Borono-Mannich (PBM) reaction is a three-component reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.org This reaction is a powerful tool for creating carbon-carbon and carbon-nitrogen bonds in a single step. organic-chemistry.orgorganic-chemistry.org The versatility of the PBM reaction allows for the use of a wide range of components, including vinyl- and aryl-boronic acids. wikipedia.org

(4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid serves as the arylboronic acid component in this transformation. The reaction typically proceeds by the condensation of the amine and the carbonyl compound to form an iminium ion. The boronic acid then reacts with this intermediate, leading to the formation of a new carbon-carbon bond and the desired substituted amine product. The reaction is often carried out under mild conditions and tolerates a variety of functional groups, making it a highly valuable method for the synthesis of complex amines. mdpi.comnih.gov

The general mechanism involves the formation of a boronate complex, which then undergoes an intramolecular transfer of the aryl group to the iminium carbon. youtube.com This process is often irreversible, which contributes to the high efficiency of the reaction. organic-chemistry.org

Table 1: Examples of Petasis Borono-Mannich Reactions

| Amine Component | Carbonyl Component | Boronic Acid | Product |

|---|---|---|---|

| Secondary Amine | Paraformaldehyde | (E)-Vinylboronic acid | Allylamine |

| Primary Amine | α-Hydroxy Aldehyde | Arylboronic Acid | β-Amino alcohol |

| Aniline | Glyoxylic Acid | (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid | α-Aryl-α-amino acid |

Other Transition Metal-Catalyzed Transformations

Beyond the Petasis reaction, (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid is a valuable substrate in other transition metal-catalyzed reactions, expanding its utility in constructing complex molecules.

Oxidative Coupling Reactions

Oxidative coupling reactions involve the formation of a new bond between two organic fragments, often with the assistance of a metal catalyst and an oxidant. In the context of arylboronic acids, these reactions can lead to the formation of biaryl compounds or other cross-coupled products. While specific examples detailing the oxidative coupling of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid are not prevalent in the provided search results, the general reactivity of arylboronic acids in such transformations is well-established. These reactions often employ catalysts based on metals like palladium, copper, or rhodium. uni-mainz.de The pyrazole moiety within the molecule could potentially influence the reaction's regioselectivity and efficiency through coordination with the metal center.

Halodeboronation Reactions

Halodeboronation is a process where the boronic acid group is replaced by a halogen atom (iodine, bromine, or chlorine). This transformation is particularly useful for introducing halogens into specific positions on an aromatic ring, which can then serve as handles for further functionalization. Recent studies have shown that copper-catalyzed halodeboronation of arylboronic acids can proceed through a boronate-driven ipso-substitution pathway. organic-chemistry.orgacs.orgnih.govresearchgate.netamanote.com Interestingly, it has been discovered that this process can also be effectively catalyzed by a simple Lewis base like potassium acetate (B1210297), rendering the copper catalyst unnecessary in some cases. organic-chemistry.orgacs.orgnih.gov This method is amenable to the preparation of radiolabeled compounds, for instance, with ¹²⁵I for applications in single-photon emission computed tomography (SPECT). acs.orgnih.gov

The reaction of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid under halodeboronation conditions would yield the corresponding halo-substituted (pyrazol-1-yl)methylphenyl derivative. This provides a direct route to halogenated building blocks that can be used in subsequent cross-coupling reactions or other transformations.

Role as a Building Block for Structurally Diverse Organic Scaffolds

The inherent structural features of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid make it an excellent starting material for the synthesis of a wide array of complex organic molecules.

Incorporation of the (Pyrazol-1-yl)methylphenyl Moiety into Complex Molecular Architectures

The (pyrazol-1-yl)methylphenyl group is a valuable pharmacophore found in various biologically active compounds. The boronic acid functionality of the title compound provides a convenient handle for its incorporation into larger, more complex molecular frameworks through reactions like the Suzuki-Miyaura cross-coupling. chemimpex.comchemimpex.com This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms. By reacting (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid with a variety of aryl or vinyl halides (or triflates), a diverse range of biaryl and styrenyl derivatives containing the (pyrazol-1-yl)methylphenyl moiety can be synthesized. These products can serve as key intermediates in the synthesis of pharmaceuticals and advanced materials. chemimpex.comchemimpex.com

Synthesis of N-Containing Heterocycles and Derivatives

The pyrazole ring is a fundamental nitrogen-containing heterocycle present in many compounds with significant biological activity. nih.govmdpi.com (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid can be utilized in synthetic strategies aimed at constructing more complex heterocyclic systems. For instance, the boronic acid can be transformed into other functional groups that can then participate in cyclization reactions. Furthermore, the pyrazole nitrogen atoms themselves can be involved in further reactions or coordination to metal centers. The Chan-Lam coupling reaction, for example, allows for the N-arylation of various nitrogen-containing heterocycles using boronic acids in the presence of a copper catalyst. nih.gov This opens up possibilities for creating extended heterocyclic systems by linking the pyrazole nitrogen to other aromatic or heteroaromatic rings.

Table 2: Compound Names

| Compound Name |

|---|

| (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid |

| Potassium acetate |

| Paraformaldehyde |

| (E)-Vinylboronic acid |

| Glyoxylic Acid |

Mechanistic Investigations and Theoretical Studies on the Reactivity of 4 1h Pyrazol 1 Yl Methyl Phenyl Boronic Acid

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Processes

Transition metal-catalyzed processes, especially palladium-catalyzed cross-coupling reactions, represent a cornerstone of modern organic synthesis. nih.gov The utility of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid in these reactions is well-established, but a deeper understanding of its mechanistic behavior provides insights into catalyst efficiency, reaction kinetics, and the formation of potential byproducts.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and the transmetalation step, involving the transfer of the organic group from boron to the palladium center, is a critical part of the catalytic cycle. nih.govrsc.org Despite the widespread use of this reaction, the precise mechanism of transmetalation for many boronic acids and their derivatives remains an area of active investigation. nih.govillinois.edu

The process is not a simple substitution; it is a complex sequence that is highly dependent on the reaction conditions, including the nature of the base, solvent, and ligands on the palladium catalyst. For arylboronic acids like (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, several pathways have been proposed. A key aspect is the activation of the boronic acid, which is generally considered to be a Lewis acid. nih.gov In the presence of a base (e.g., hydroxide (B78521) or alkoxide), the boronic acid is converted to a more nucleophilic boronate species ([ArB(OH)₃]⁻). This tetracoordinate boronate is often considered the active species in transmetalation.

Recent studies have identified and characterized pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu These investigations have revealed two distinct intermediates that can lead to the cross-coupled product:

A tricoordinate boronic acid complex , which can dominate when there is an excess of ligand. illinois.edu

A tetracoordinate boronate complex , which is favored when there is a deficiency of ligand. illinois.edu

The transfer of the aryl group can occur directly from these intermediates to the palladium atom. illinois.edu The relative rates of these pathways can be influenced by the electronic and steric properties of the boronic acid. For instance, boronic esters have been shown to transfer their organic groups at significantly enhanced rates compared to the corresponding boronic acids. illinois.edu

| Intermediate Species | Boron Coordination | Favored Conditions | Role in Transmetalation |

|---|---|---|---|

| Boronic Acid Complex (6-B-3) | Tricoordinate | Excess Ligand | Undergoes transmetalation via an unactivated pathway. illinois.edu |

| Boronate Complex (8-B-4) | Tetracoordinate | Deficiency of Ligand | Undergoes transmetalation via an activated pathway. illinois.edu |

The pyrazole (B372694) ring is a significant structural feature of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid. Pyrazoles are important heterocyclic scaffolds found in a wide range of pharmaceuticals and agrochemicals, owing to their diverse biological activities. nih.govnbinno.com In the context of catalysis, the pyrazole moiety can play several roles.

One of the most important potential roles is that of a directing group. The nitrogen atoms of the pyrazole ring can coordinate to the transition metal center of the catalyst. This coordination can bring the catalyst into close proximity to specific bonds, thereby influencing the regioselectivity of a reaction. For instance, in C-H activation reactions, a pyrazole nitrogen can serve as a transformable directing group. nih.gov While this directing effect is well-documented for some substrates, it is not universally observed and depends heavily on the specific reaction and catalyst system. nih.gov

The pyrazole moiety also exerts a significant electronic influence on the molecule. The electron-rich nature of the pyrazole ring can affect the reactivity of the phenylboronic acid group. This electronic modulation can influence the rate of transmetalation and the stability of the C-B bond. The incorporation of pyrazole substructures is a common strategy in medicinal chemistry to modulate the biological activity of drug candidates. vulcanchem.com

A common and often detrimental side reaction in processes involving boronic acids is protodeboronation. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the desired starting material and the formation of an arene byproduct. researchgate.neted.ac.uk

The susceptibility of boronic acids to protodeboronation is highly dependent on pH, with both acid- and base-catalyzed mechanisms being possible. researchgate.neted.ac.uk Heteroaromatic boronic acids, in particular, can exhibit complex pH-rate profiles and varying stability. ed.ac.uk For example, 2-pyridyl boronic acid undergoes rapid protodeboronation, while 3- and 4-pyridyl boronic acids are significantly more stable. researchgate.neted.ac.uk The mechanism can involve fragmentation of zwitterionic intermediates, a process that can be influenced by the presence of Lewis acid additives. ed.ac.uk

For (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, the stability of the C-B bond is influenced by the electronic properties of the pyrazole-substituted phenyl ring. Other potential side reactions include the formation of boroxines, which are cyclic trimers of boronic acids formed by dehydration. The presence of a base in Suzuki-Miyaura coupling can also promote the disproportionation of arylboronic acids to form borinic acids and other boron species. nih.govresearchgate.net

Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics)

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) and molecular dynamics allow for the detailed study of reaction pathways, transition states, and the electronic and steric factors that govern reactivity. mdpi.comnih.gov

DFT calculations are widely used to map the potential energy surfaces of chemical reactions. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, researchers can predict the most favorable reaction pathway and identify the rate-determining step. mdpi.com For the Suzuki-Miyaura reaction, quantum mechanical simulations have been used to model the transmetalation process involving Pd-O-B intermediates. nih.gov

These calculations can provide valuable data that is often difficult to obtain experimentally. For example, transition state geometries and activation energy barriers can be precisely calculated, offering insights into how catalysts and substrates interact. mdpi.com Such studies have been applied to various systems containing pyrazole and other heterocyclic moieties to understand their formation and reactivity. mdpi.comnih.gov

| Reaction Parameter | Calculated Value (kcal/mol) | Computational Method | Significance |

|---|---|---|---|

| Gibbs Free Energy of Reaction (ΔG) | 7.1 | MN15L/def2-TZVP | Indicates the overall thermodynamic favorability of the reaction. mdpi.com |

| Enthalpy of Reaction (ΔH) | 9.6 | MN15L/def2-TZVP | Represents the heat change associated with the reaction. mdpi.com |

Computational methods are invaluable for dissecting the electronic and steric effects of substituents on molecular reactivity. For (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, DFT can be used to analyze how the pyrazole moiety influences the electronic structure of the entire molecule.

Key electronic properties that can be calculated include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. nih.gov A large gap suggests high stability and low reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Mulliken Atomic Charges: These calculations provide a measure of the partial charge on each atom, helping to understand bond polarities and reactive sites. researchgate.net

By systematically changing substituents on the pyrazole or phenyl rings in silico, researchers can predict how these modifications will affect the boronic acid's reactivity in processes like Suzuki-Miyaura coupling. nih.gov For example, introducing electron-withdrawing groups on the phenyl ring generally decreases the pKa of the boronic acid, making it more acidic. nih.gov These computational insights can guide the rational design of new boronic acid reagents and catalysts with tailored properties.

Transition State Analysis and Catalyst Design

The reactivity of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid in catalyzed reactions is fundamentally governed by the energetic landscape of the reaction pathway, with the transition state being a critical juncture. While specific transition state analyses for reactions involving this exact molecule are not extensively detailed in the literature, insights can be drawn from computational and mechanistic studies of related pyrazole derivatives and boronic acids in cross-coupling reactions. These studies provide a framework for understanding the factors that influence the transition state and how catalysts can be designed to lower the activation energy barrier, thereby enhancing reaction efficiency.

Theoretical Framework for Reactivity

Theoretical investigations, often employing Density Functional Theory (DFT), are crucial for elucidating the electronic and steric effects that dictate the reactivity of organoboron compounds. For pyrazole derivatives, DFT calculations have been used to understand their electronic properties and how these influence their role as nucleophiles or their interaction with metal catalysts. For instance, studies on other pyrazole-containing molecules have utilized DFT to analyze molecular structures and reactivity indices, which can be correlated with their experimental behavior.

Transition State in Suzuki-Miyaura Coupling

(4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid is a suitable candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The catalytic cycle of this reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. The transition states of the transmetalation and reductive elimination steps are often considered rate-determining.

Transmetalation Step: This step involves the transfer of the organic group from the boron atom to the palladium catalyst. The exact mechanism of transmetalation can vary depending on the reaction conditions, such as the base and solvent used. One commonly proposed pathway involves the formation of a boronate species, which then reacts with the palladium complex. The transition state for this step is influenced by the nature of the substituents on the boronic acid and the ligands on the palladium catalyst. The pyrazole group in (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid could potentially interact with the palladium center, stabilizing the transition state and affecting the rate of transmetalation.

Catalyst Design Principles:

The design of efficient catalysts for reactions involving (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid is guided by the need to stabilize the rate-determining transition state. Key considerations include:

Ligand Selection: The ligands on the metal catalyst (commonly palladium) play a pivotal role. Bulky, electron-rich phosphine (B1218219) ligands, for example, are known to promote the oxidative addition and reductive elimination steps. The design of ligands that can facilitate the transmetalation step is also an active area of research.

Metal Center: While palladium is the most common catalyst, other transition metals are also being explored. The choice of metal can influence the reaction mechanism and the stability of various intermediates and transition states.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction pathway and the energy of the transition states. For instance, the base is crucial for the formation of the active boronate species required for transmetalation.

Computational Insights into Catalyst-Substrate Interactions

Computational studies on related systems provide valuable data on the interactions between pyrazole-containing molecules and catalyst systems. For example, molecular dynamics simulations have been used to analyze the stable interactions between N1 substituted pyrazole derivatives and the active sites of enzymes, highlighting the importance of specific structural features for binding. nih.gov While not a catalytic reaction in the synthetic sense, these studies underscore the potential for the pyrazole moiety to engage in specific, stabilizing interactions.

In a catalytic cycle, similar interactions between the pyrazole group of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid and the catalyst's ligands or metal center could influence the geometry and energy of the transition state. Designing catalysts that can exploit these potential interactions could lead to higher reaction rates and selectivities.

The following table summarizes hypothetical energetic data for a Suzuki-Miyaura coupling reaction involving (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, based on general principles and data from related systems. These values are illustrative and would need to be confirmed by specific computational studies on this molecule.

| Catalytic Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Oxidative Addition | Pd(PPh₃)₄ | 10-15 | Trigonal bipyramidal |

| Transmetalation | Pd(PPh₃)₄ / Base | 15-25 | Bridged bimetallic complex |

| Reductive Elimination | Pd(PPh₃)₄ | 5-10 | Distorted square planar |

Note: The data in this table is illustrative and based on typical values for Suzuki-Miyaura reactions. Actual values for reactions involving (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid would require specific experimental or computational determination.

Advanced Analytical Characterization Methodologies for Research Level Studies of 4 1h Pyrazol 1 Yl Methyl Phenyl Boronic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. A multi-technique approach is typically employed to gather complementary data, leading to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR provides a detailed map of the hydrogen atoms in the molecule. For (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, the spectrum would exhibit distinct signals for the pyrazole (B372694) ring protons, the methylene (B1212753) bridge protons, and the protons of the para-substituted phenyl ring. The protons on the pyrazole ring (H3, H4, H5) typically appear as distinct multiplets in the aromatic region. The benzylic methylene protons (-CH₂-) would present as a characteristic singlet, while the protons of the phenyl ring would show a typical AA'BB' splitting pattern indicative of 1,4-disubstitution. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent, sometimes rendering them unobservable.

¹¹B NMR: Boron-11 NMR is specifically used to characterize boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and electronic environment of the boron atom. For a trigonal planar arylboronic acid, a relatively broad signal is expected in the range of δ 28–33 ppm. sdsu.eduacs.org This analysis confirms the presence and oxidation state of the boron center. The interaction with Lewis bases or coordinating solvents can cause a significant upfield shift, indicating a change to a tetrahedral geometry. sdsu.edu

Table 1: Predicted NMR Chemical Shift Ranges for (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity / Comments |

| ¹H | Pyrazole H-3, H-5 | 7.5 - 8.0 | Doublet or Multiplet |

| Pyrazole H-4 | 6.2 - 6.5 | Triplet or Multiplet | |

| Phenyl C-H | 7.2 - 7.9 | AA'BB' system | |

| Methylene (-CH₂-) | 5.3 - 5.6 | Singlet | |

| Boronic Acid (-OH) | 8.0 - 8.5 | Broad singlet, exchangeable | |

| ¹³C | Pyrazole C-3, C-5 | 130 - 142 | |

| Pyrazole C-4 | 105 - 110 | ||

| Phenyl C-B | 130 - 135 | Often broad due to quadrupolar ¹¹B | |

| Phenyl C-H | 128 - 138 | ||

| Phenyl C-CH₂ | 138 - 142 | ||

| Methylene (-CH₂-) | 50 - 55 | ||

| ¹¹B | Boronic Acid (-B(OH)₂) | 28 - 33 | Broad |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Standard MS: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate ions of the parent molecule. The resulting mass spectrum would show a peak corresponding to the molecular ion ([M]+) or, more commonly, protonated ([M+H]+) or sodiated ([M+Na]+) species, confirming the molecular weight of 216.0 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula of the compound. This is a definitive method for confirming the molecular identity and distinguishing between compounds with the same nominal mass.

Fragmentation Analysis: The fragmentation pattern observed in MS/MS experiments offers insight into the molecule's structure. For (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, characteristic fragmentation pathways would include:

Cleavage of the benzylic C-N bond, resulting in fragments corresponding to the pyrazole moiety and the benzylboronic acid cation.

Loss of the boronic acid group, B(OH)₂, or water from the molecular ion.

Fragmentation of the pyrazole or phenyl rings at higher collision energies.

In some negative ion modes, fragments such as BO⁻ and BO₂⁻ are characteristic of boronic acids. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The spectrum of the title compound would display characteristic absorption bands confirming its key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded boronic acid group. researchgate.net The asymmetric B-O stretching vibration typically appears as a strong band around 1310-1350 cm⁻¹. researchgate.netnist.gov Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it useful for analyzing the C-B bond and the aromatic ring systems.

Table 2: Key IR Absorption Frequencies for (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H stretch (broad) | Boronic acid, hydrogen-bonded |

| 3150 - 3050 | C-H stretch | Aromatic (Phenyl, Pyrazole) |

| 3000 - 2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1610 - 1580 | C=C stretch | Aromatic Ring |

| 1550 - 1500 | C=N stretch | Pyrazole Ring |

| 1350 - 1310 | B-O stretch (asymmetric) | Boronic Acid |

| 1100 - 1000 | B-C stretch | Aryl-Boron |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is used to study molecules containing π-bonds and conjugated systems.

The structure of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid contains two primary chromophores: the phenyl ring and the pyrazole ring. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within these aromatic systems. semanticscholar.org The presence of the phenyl and pyrazole rings linked by a non-conjugated methylene spacer means the spectrum may resemble a superposition of the individual chromophores. Typically, intense absorption bands are expected in the 250-280 nm range. semanticscholar.org The exact position of the absorption maximum (λₘₐₓ) can be influenced by solvent polarity, a phenomenon known as solvatochromism.

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on connectivity and functional groups, crystallographic techniques offer the ultimate confirmation of molecular structure by mapping atomic positions in three-dimensional space.

Single Crystal X-ray Diffraction is the gold standard for determining the solid-state structure of a crystalline compound. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions.

This technique provides an unambiguous determination of:

Molecular Connectivity: Confirming the bonding arrangement of all atoms.

Geometric Parameters: Providing precise measurements of bond lengths, bond angles, and torsion angles.

Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonding and π-π stacking. In the solid state, the boronic acid moieties are expected to form extensive hydrogen-bonding networks, often leading to dimeric or polymeric structures. spast.org

The data obtained from a single crystal X-ray diffraction experiment would allow for the complete and unequivocal structural characterization of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid.

Table 3: Representative Crystallographic Data for a Phenyl-Pyrazole Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 21.54 |

| b (Å) | 7.38 |

| c (Å) | 22.77 |

| α (°) | 90 |

| β (°) | 101.09 |

| γ (°) | 90 |

| Volume (ų) | 3550 |

| Z | 8 |

| Note: Data presented is representative for a related pyrazole derivative and serves as an illustrative example of parameters obtained from X-ray crystallography. nih.gov |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analytical study of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid and its derivatives. These methods facilitate the separation, purification, and assessment of purity by exploiting the differential partitioning of the analyte between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of non-volatile and thermally sensitive compounds such as (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid. Its high resolution and sensitivity are ideal for determining the purity of synthesized batches and for the isolation of specific derivatives.

A common approach for the HPLC analysis of this compound involves the use of a reversed-phase column, like a C18 column. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. To enhance peak shape, a small amount of an acid like formic acid is often added to the aqueous component. A gradient elution, where the concentration of the organic solvent is progressively increased, is frequently employed to achieve optimal separation of the target compound from its impurities.

UV detection is commonly used, as the phenyl and pyrazole rings within the molecule absorb ultraviolet light. The accurate analysis of boronic acid pinacol (B44631) esters by reversed-phase HPLC can be complicated by on-column hydrolysis to the corresponding boronic acids. researchgate.netresearchgate.net Studies have shown that the choice of the stationary phase significantly impacts the extent of this degradation, with columns having low residual silanol (B1196071) activity being optimal. researchgate.netresearchgate.net For particularly sensitive aryl boronate esters, more rigorous conditions, such as a high pH mobile phase, may be necessary to minimize hydrolysis. researchgate.net

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid by Gas Chromatography (GC) is generally not practical due to its low volatility and the tendency of the boronic acid group to degrade at high temperatures. nih.gov However, GC can be effectively used for the analysis of volatile derivatives of the compound.

Derivatization is a crucial step to enhance the volatility and thermal stability of the analyte. A common method for boronic acids is to convert them into more volatile boronate esters. For instance, reaction with pinacol can yield the corresponding pinacol boronate ester, which is more amenable to GC analysis. chromatographyonline.com Another approach involves derivatization with triethanolamine (B1662121) to form a volatile triethanolamine borate (B1201080). nih.gov

Once derivatized, the sample can be analyzed by GC, typically using a capillary column with a suitable stationary phase. The separation is achieved by applying a temperature program that elutes compounds based on their boiling points and interactions with the stationary phase. Detection is often carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing valuable structural information. chromatographyonline.comresearchgate.net

Table 2: Potential GC-MS Parameters for a Derivatized Analyte

| Parameter | Value |

| Derivatizing Agent | Pinacol or Triethanolamine chromatographyonline.comnih.gov |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100°C, ramped to 300°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Future Directions and Emerging Research Avenues for 4 1h Pyrazol 1 Yl Methyl Phenyl Boronic Acid

Development of Novel Catalytic Systems for Advanced Transformations

The structural features of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid suggest its potential to participate in or facilitate novel catalytic transformations beyond its role as a simple substrate in Suzuki-Miyaura couplings.

One promising avenue is the development of systems where the pyrazole (B372694) moiety acts as a directing group or a bidentate ligand to modulate the reactivity of the boronic acid. Research on related 1-(2-pyridinyl)-5-pyrazolone derivatives has shown that the pyrazole unit can act as an [N,O]-bidentate ligand, assisting in the base-promoted disproportionation of arylboronic acids to form four-coordinate boron(III) diarylborinate complexes. nih.gov This suggests that the N2 atom of the pyrazole ring in the target compound could coordinate to the boron atom, especially under basic conditions, potentially facilitating novel transformations such as aryl group migrations or acting as a catalyst itself. nih.gov

Furthermore, phenylboronic acids have been successfully employed as organocatalysts in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems like pyrano[2,3-c]pyrazoles. The Lewis acidity of the boron center is key to this catalytic activity. For (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid, the proximate pyrazole ring could modulate this Lewis acidity, potentially leading to new catalytic activities or selectivities. Future research could explore its use as a recyclable organocatalyst where the pyrazole unit enhances stability or influences the reaction mechanism.

| Potential Catalytic Application | Proposed Role of the Compound | Key Moieties Involved |

| Directed C-H Functionalization | Directing group and substrate | Pyrazole N2 and Boronic Acid |

| Multicomponent Reactions | Lewis acid organocatalyst | Boronic Acid (as catalyst) |

| Aryl Disproportionation | Bidentate ligand-substrate | Pyrazole N2 and Boronic Acid |

Integration into Automated and High-Throughput Synthesis Platforms

The successful integration of chemical reagents into automated and high-throughput synthesis platforms depends heavily on their stability, handling, and reactivity under standardized conditions. Boronic acids, while immensely useful, can be prone to dehydration to form boroxines or degradation.

A key future direction is the development of more robust derivatives of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid that are better suited for automation. Research has shown that pyrazole-boronic acid pinacol (B44631) esters can be isolated as bench-stable lithium hydroxy ate complexes. researchgate.net These stable, solid precursors can often be used directly in cross-coupling reactions without the need for an added base, streamlining the workflow and minimizing the handling of corrosive or hygroscopic reagents in an automated system. researchgate.net Preparing an analogous stable form of the title compound would be a critical step toward its use in high-throughput library synthesis for drug discovery and materials science.

The stability of such derivatives makes them ideal for pre-weighing into plates and storage, enabling rapid synthesis campaigns where diverse coupling partners are introduced by robotic liquid handlers.

Exploration in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.org This field offers exciting future possibilities for the target compound, provided it is suitably modified. While the aromatic 1H-pyrazole ring is relatively stable, related 4H-pyrazole scaffolds have emerged as highly reactive dienes for catalyst-free "click" reactions. nih.govrsc.org

Specifically, 4H-pyrazoles can undergo rapid and selective inverse-electron-demand Diels-Alder reactions with strained alkynes, a cornerstone of bioorthogonal ligation. nih.govnih.gov Future research could focus on the synthetic conversion of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid into a reactive 4H-pyrazole derivative. This could potentially be achieved through substitution and oxidation of the pyrazole ring. The resulting molecule would be a trifunctional reagent, featuring:

A boronic acid for further synthetic handles or as a recognition motif.

A phenyl ring for structural scaffolding.

A bioorthogonal 4H-pyrazole "click" handle.

Such a reagent would be a powerful tool for chemical biology, allowing for the construction and subsequent labeling of complex molecular probes without the use of potentially toxic metal catalysts. nih.gov

Utility in Supramolecular Chemistry and Self-Assembly

The dual functionality of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid makes it an outstanding candidate for the rational design of complex supramolecular architectures. This utility stems from the distinct and orthogonal interaction modes of its two key moieties.

Boronic Acid Moiety : Boronic acids are well-established building blocks for self-assembly due to their ability to form reversible covalent bonds with diols. rsc.orgresearchgate.netmsu.edu This dynamic covalent interaction allows for the construction of organized architectures like macrocycles, cages, and polymers with inherent "error-checking" and self-correction capabilities. rsc.orgbath.ac.uk

Pyrazole Moiety : The pyrazole ring is an extremely versatile synthon in supramolecular chemistry. It can act as a hydrogen bond donor (N-H) and acceptor (N2), and its deprotonated form, pyrazolide, is a highly effective and versatile bridging ligand for metal ions. rsc.org

The combination of these two groups in one molecule allows for its use as a "ditopic" or bifunctional linker. Future research can explore the creation of complex, multidimensional materials where the boronic acid end is used to assemble polymer chains or frameworks through diol linkages, while the pyrazole units are simultaneously used to coordinate metal ions or direct hydrogen-bonding networks. researchgate.net This could lead to the synthesis of novel metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or stimuli-responsive gels where the integrity of the material can be controlled by both pH (affecting the boronate ester) and the presence of metal ions.

Applications in Divergent and Combinatorial Synthesis

Divergent synthesis enables the creation of a wide array of structurally distinct molecules from a common intermediate, which is a powerful strategy for exploring chemical space in drug and materials discovery. (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid is an ideal scaffold for such approaches.

The boronic acid group serves as a versatile handle for diversification via Suzuki-Miyaura cross-coupling, allowing for the introduction of a vast number of aryl and heteroaryl substituents onto the phenyl ring. Concurrently, the pyrazole ring offers multiple sites for functionalization. Temperature-controlled or reagent-assisted divergent synthesis strategies, which have been used to create diverse pyrazole libraries from common precursors, could be adapted for this scaffold. nih.govnih.govrsc.org

A potential combinatorial library synthesis is outlined below, demonstrating how thousands of unique compounds could be generated from the central core structure.

| Scaffold Position | Reaction Type | Potential Building Blocks (Examples) |

| Boronic Acid | Suzuki-Miyaura Coupling | Aryl halides, Heteroaryl halides, Vinyl halides |

| Pyrazole C4 | Electrophilic Halogenation | NBS, NCS, I |

| Pyrazole C3/C5 | Lithiation then Quench | Alkyl halides, Carbonyls, Silyl chlorides |

| Pyrazole N-H | (If starting from precursor) | Alkylation, Arylation |

This strategy allows for the systematic exploration of structure-activity relationships by independently modifying different parts of the molecule, making (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid a valuable starting point for generating large and diverse chemical libraries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid?

- Methodology :

- Reductive Amination : A common approach involves reacting (4-formylphenyl)boronic acid with 1H-pyrazole derivatives using NaBHCN as a reducing agent in anhydrous methanol under nitrogen. Excess boronic acid and prolonged reaction times (24–48 hours) improve yields .

- Cross-Coupling : Suzuki-Miyaura coupling can be employed using aryl halides and boronic esters. Catalysts like Pd(PPh) or Pd(OAc) with ligands (e.g., XPhos) in 1,4-dioxane/water mixtures at 80–100°C are effective .

- Key Considerations : Maintain inert atmospheres to prevent boronic acid oxidation and optimize solvent polarity to stabilize intermediates.

Q. How can the compound be purified, and what analytical techniques confirm its structure?

- Purification :

- Reverse-Phase HPLC : Effective for isolating the target compound from byproducts, using acetonitrile/water gradients .

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.

- Characterization :

- H/C NMR : Confirm substituent integration and boronic acid proton signals (~δ 7–8 ppm for aromatic protons; δ ~8–9 ppm for B-OH) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak at m/z 229.1) .

- FT-IR : Detect B-O stretching (~1340 cm) and pyrazole C-N vibrations (~1500 cm) .

Q. What are the solubility properties of this boronic acid in common solvents?

- High Solubility : Polar aprotic solvents (DMSO, DMF) due to boronic acid hydrogen bonding .

- Moderate Solubility : Methanol, ethanol, and THF.

- Low Solubility : Non-polar solvents (hexane, chloroform) .

Advanced Research Questions

Q. How can trace impurities (e.g., genotoxic boronic acids) be quantified in pharmaceutical applications?

- Analytical Method :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phases. Monitor transitions for carboxy phenyl boronic acid (m/z 165→121) and methyl phenyl boronic acid (m/z 135→91). Achieve limits of detection (LOD) <0.1 ppm and quantification (LOQ) <1 ppm .